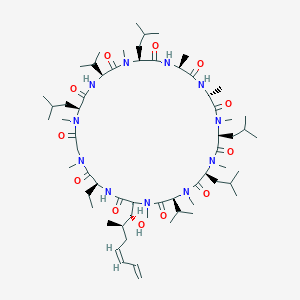

Cyclosporin A-Derivative 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H111N11O12 |

|---|---|

Molecular Weight |

1214.6 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4Z)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27-/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |

InChI Key |

BICRTLVBTLFLRD-OVKPCXMZSA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C\C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclosporin A and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific data for a compound designated "Cyclosporin A-Derivative 3" is not publicly available. This guide provides a comprehensive overview of the well-established mechanism of action of the parent compound, Cyclosporin A (CsA), and illustrates the principles of its derivatives by referencing known examples. The methodologies and data presented are representative of those used to characterize this class of molecules.

Core Mechanism of Action: The Calcineurin-NFAT Pathway

Cyclosporin A (CsA) and its derivatives are renowned for their potent immunomodulatory effects, which are primarily mediated through the inhibition of T-cell activation. This action is initiated by a precise intracellular signaling cascade.

Cytoplasmic Entry and Complex Formation

Being a lipophilic cyclic peptide, CsA can diffuse across the cell membrane into the cytoplasm of lymphocytes. Inside the cell, it binds with high affinity to its cytosolic receptor, Cyclophilin A (CypA), a member of the immunophilin family of proteins.[1][2] This binding event forms a stable drug-receptor complex, CsA-CypA.[3] The cyclophilins possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is inhibited by CsA binding, though this inhibition is not the primary source of immunosuppression.[2]

Inhibition of Calcineurin

The critical step in CsA's mechanism of action is the interaction of the CsA-CypA complex with calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] The composite surface of the CsA-CypA complex acts as a high-specificity inhibitor, binding to calcineurin and blocking its phosphatase activity.[4]

Downstream Effects on NFAT and Cytokine Transcription

Calcineurin's primary substrate in T-cells is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[3][4] Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates multiple serine residues on the cytoplasmic NFAT protein. This dephosphorylation exposes a nuclear localization signal, enabling NFAT to translocate from the cytoplasm into the nucleus.

By inhibiting calcineurin, the CsA-CypA complex prevents the dephosphorylation of NFAT.[1][3] Consequently, NFAT remains in its phosphorylated state in the cytoplasm and cannot enter the nucleus. This nuclear import failure is the lynchpin of CsA's immunosuppressive effect.

In the nucleus, NFAT would normally bind to specific response elements in the promoter regions of various genes crucial for an immune response, most notably Interleukin-2 (IL-2).[4] IL-2 is a potent cytokine that acts as a T-cell growth factor, promoting the proliferation and differentiation of activated T-cells. By blocking NFAT translocation, CsA effectively halts the transcription of the IL-2 gene, along with other important cytokine genes like IL-4 and IFN-γ.[1][4] This cessation of cytokine production prevents the full activation and clonal expansion of T-lymphocytes, thereby suppressing the immune response.[3]

Figure 1: Core signaling pathway of Cyclosporin A action.

Characteristics of Cyclosporin A Derivatives

The fundamental cyclosporin scaffold has been modified to produce numerous derivatives. The goals of these modifications include altering the immunosuppressive potency, reducing toxicity (such as nephrotoxicity), improving pharmacokinetic properties, or exploring non-immunosuppressive therapeutic applications.[5]

-

NIM258: A derivative developed with potent anti-hepatitis C virus activity, demonstrating that modifications can shift the therapeutic target.[6]

-

SDZ 220-384: A non-immunosuppressive derivative that does not inhibit calcineurin but retains the ability to bind mitochondrial cyclophilin D. This interaction can inhibit the mitochondrial permeability transition pore (mPTP), a mechanism relevant for treating conditions like ischemia-reperfusion injury.[7][8]

-

IMM 125 & Cyclosporin G: These derivatives were developed to have a potentially wider therapeutic window with reduced nephrotoxic effects compared to the parent CsA. Studies have shown they induce less contraction in isolated rat glomeruli, a potential correlate for in vivo renal effects.[5]

Quantitative Data Summary

The interaction of CsA and its derivatives with their targets can be quantified to compare potency and selectivity. The table below summarizes representative binding affinity data.

| Compound | Target Protein | Assay Method | Measured Value (Kd) | Reference |

| Cyclosporin A | Cyclophilin A | Fluorescence Measurement | 36.8 nM | [9] |

| Cyclosporin A | Cyclophilin B | Fluorescence Measurement | 9.8 nM | [9] |

| Cyclosporin A | Cyclophilin C | Fluorescence Measurement | 90.8 nM | [9] |

| Cyclosporin A | Calmodulin | Fluorescence Measurement | ~1.2 µM | [9] |

| Cyclosporin A | Actin | Fluorescence Measurement | ~5.7 µM | [9] |

Key Experimental Protocols

Characterizing the mechanism of action of a novel CsA derivative involves a series of assays to confirm its interaction with the target pathway at multiple levels.

References

- 1. dovepress.com [dovepress.com]

- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative study of cyclosporin A, cyclosporin G, and the novel cyclosporin derivative IMM 125 in isolated glomeruli and cultured rat mesangial cells: a morphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a cyclosporin A derivative with excellent anti-hepatitis C virus potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

An In-Depth Technical Guide on the Biological Activity of Cyclosporin A Derivatives

Disclaimer: Initial research did not yield specific information for a compound named "Cyclosporin A-Derivative 3." Therefore, this guide focuses on the well-established core biological activity of Cyclosporin A (CsA) and its immunosuppressive derivatives, which would be the anticipated mechanism of action for a hypothetical "this compound." The primary mechanism discussed is the inhibition of the calcineurin-NFAT signaling pathway, a hallmark of this class of compounds.

Cyclosporin A and its derivatives are potent immunosuppressants whose primary mechanism of action is the disruption of T-cell activation.[1] This is achieved through the inhibition of calcineurin, a crucial enzyme in the signaling cascade that leads to the production of inflammatory cytokines.[2][3]

Upon entering a lymphocyte, CsA binds to its intracellular receptor, cyclophilin.[1][4] This newly formed CsA-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5] This binding event sterically blocks the active site of calcineurin, inhibiting its phosphatase activity.[3]

The primary substrate of activated calcineurin is the Nuclear Factor of Activated T-cells (NFAT).[4][6] In resting cells, NFAT is phosphorylated and resides in the cytoplasm. When T-cells are activated, intracellular calcium levels rise, leading to the activation of calcineurin.[5][6] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal.[5] This allows NFAT to translocate from the cytoplasm into the nucleus.

Once in the nucleus, NFAT partners with other transcription factors to bind to the promoter regions of specific genes, initiating their transcription.[5][6] A key target gene is Interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and the amplification of the immune response.[2][4]

By inhibiting calcineurin, CsA and its derivatives prevent the dephosphorylation and subsequent nuclear translocation of NFAT.[4] This effectively halts the transcription of IL-2 and other inflammatory cytokines, leading to a suppression of the T-cell-mediated immune response.[1][2]

Caption: Inhibition of the Calcineurin-NFAT signaling pathway by a Cyclosporin A derivative.

Quantitative Biological Activity Data

The potency of Cyclosporin A and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against calcineurin activity or downstream cellular functions. These values can vary depending on the specific derivative, the cell type, and the assay conditions.

| Compound | Assay | System | IC50 Value | Reference |

| Cyclosporin A | Calcineurin Inhibition | Murine Peripheral Blood Leukocytes (PBL) | 7.5 ng/mL | [7] |

| Cyclosporin A | Calcineurin Inhibition | Murine Spleen Cell Suspension (SCS) | 24.4 ng/mL | [7] |

| Cyclosporin A | Gene Transcription Inhibition | alphaTC2 Cell Line | ~30 nM | [8] |

| Cyclosporin A | NFATC2 Dephosphorylation | Human Peripheral Blood Leukocytes (PBL) | 5-20 µg/mL | [9] |

Experimental Protocols

In Vitro Calcineurin Phosphatase Inhibition Assay (Colorimetric)

This protocol outlines a common method to determine the inhibitory activity of a Cyclosporin A derivative on calcineurin phosphatase activity using a colorimetric approach.

Objective: To quantify the IC50 value of a Cyclosporin A derivative by measuring the inhibition of calcineurin-mediated dephosphorylation of a synthetic substrate.

Principle: Calcineurin activity is measured by quantifying the amount of free phosphate released from a specific phosphopeptide substrate (e.g., RII phosphopeptide). The reaction is stopped, and the released phosphate is detected using a Malachite Green reagent, which forms a colored complex with inorganic phosphate, absorbable at ~620 nm. The IC50 is determined by measuring the reduction in phosphate release across a range of inhibitor concentrations.

Materials:

-

Enzymes and Substrates:

-

Recombinant human Calcineurin

-

Recombinant human Cyclophilin A

-

Calmodulin

-

RII Phosphopeptide Substrate

-

-

Buffers and Reagents:

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)

-

Cyclosporin A Derivative (test compound, dissolved in DMSO)

-

Malachite Green Reagent

-

Phosphate Standard (for standard curve)

-

-

Equipment:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 620 nm

-

Incubator (30°C)

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the Cyclosporin A derivative in Assay Buffer. Also, prepare a "no inhibitor" control (vehicle, e.g., DMSO in Assay Buffer) and a "no enzyme" background control.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing Assay Buffer, Calmodulin, Cyclophilin A, and the appropriate concentration of the Cyclosporin A derivative or control vehicle.

-

Enzyme Addition: Add recombinant Calcineurin to each well (except the "no enzyme" control) to initiate the reaction.

-

Substrate Addition: Immediately add the RII phosphopeptide substrate to all wells.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes) to allow for enzymatic dephosphorylation.

-

Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate released during the reaction to produce a stable color.

-

Absorbance Measurement: After a brief incubation period for color development (e.g., 15 minutes at room temperature), measure the absorbance of each well at 620 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no enzyme" background control from all other readings.

-

Calculate the percentage of inhibition for each concentration of the Cyclosporin A derivative relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro Calcineurin phosphatase inhibition assay.

References

- 1. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ciclosporin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Voclosporin, a Cyclosporin A Derivative

To the Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the discovery, synthesis, and mechanism of action of a significant derivative of Cyclosporin A. Initial inquiries into "Cyclosporin A-Derivative 3" revealed a scarcity of detailed public data, identifying it primarily as a cis-isomer of Cyclosporin A with limited associated research. To provide a comprehensive and valuable resource that meets the core requirements of an in-depth technical guide, we have shifted the focus to a well-documented and clinically relevant derivative: Voclosporin .

Voclosporin, also known as ISA(TX)247, is a potent calcineurin inhibitor and a structural analog of Cyclosporin A.[1][2] It has undergone extensive research and clinical development, particularly for the treatment of lupus nephritis, making it an exemplary subject for a detailed whitepaper.[2][3][4] This guide will provide a thorough overview of voclosporin, complete with quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and synthesis workflow, adhering to the high standards required by the scientific community.

Discovery and Development of Voclosporin

Voclosporin was developed from Cyclosporin A with the goal of improving upon its therapeutic index. It is a semisynthetic analog characterized by a modification at a single amino acid residue.[1] This structural change results in a more predictable pharmacokinetic and pharmacodynamic profile and a higher potency compared to its parent compound.[1] The development focused on creating a calcineurin inhibitor with a better safety profile, particularly concerning nephrotoxicity and metabolic side effects.[5]

Initially, voclosporin was developed as a mixture of cis and trans geometric isomers. However, further research demonstrated that the trans-isomer possessed the majority of the beneficial immunosuppressive activity and was more bioavailable.[6][7] This led to a shift in the manufacturing process to produce the single, more active trans-isomer.[8]

Synthesis of Voclosporin

The synthesis of voclosporin is a multi-step process that begins with the natural product, Cyclosporin A. The process involves the chemical modification of the side chain of the first amino acid residue.

Experimental Protocol: Synthesis of Voclosporin

A representative synthesis of voclosporin can be outlined as follows:[9][10]

-

Acetylation of Cyclosporin A: Cyclosporin A is treated with acetic anhydride in the presence of a base such as pyridine and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM). This step protects the hydroxyl group on the side chain of the first amino acid.[9]

-

Oxidative Cleavage: The resulting acetylated Cyclosporin A undergoes ozonolysis or treatment with other oxidizing agents like potassium permanganate (KMnO4) or sodium periodate (NaIO4) to cleave the double bond in the side chain, yielding an aldehyde.[9][10]

-

Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide, such as allyltriphenylphosphonium bromide, to introduce a new double bond and extend the carbon chain. This reaction is carried out in the presence of a base like potassium tert-butoxide (t-BuOK) in a solvent such as tetrahydrofuran (THF).[10] This step is crucial for establishing the E-(trans)-configuration of the double bond.

-

Deacetylation: The final step is the removal of the acetyl protecting group using a mild base, for instance, potassium carbonate (K2CO3) in methanol, to yield voclosporin.[9][10]

-

Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).[9]

Synthesis Workflow Diagram

Mechanism of Action and Signaling Pathway

Voclosporin, like Cyclosporin A, exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4]

Detailed Signaling Pathway

-

Binding to Cyclophilin A: Voclosporin first binds to the intracellular protein, cyclophilin A.[3]

-

Inhibition of Calcineurin: The voclosporin-cyclophilin A complex then binds to calcineurin, inhibiting its phosphatase activity.[3][4]

-

NFAT Inhibition: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][4]

-

Suppression of Cytokine Gene Expression: Consequently, NFAT is unable to translocate to the nucleus, which in turn blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2).[1][3]

-

Reduced T-Cell Activation: The suppression of IL-2 production leads to a reduction in T-cell proliferation and activation, thereby dampening the immune response.[1]

Signaling Pathway Diagram

Quantitative Biological Data

Voclosporin has been extensively studied in clinical trials, providing a wealth of quantitative data on its pharmacokinetics and efficacy.

Table 1: Pharmacokinetic Parameters of Voclosporin

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours (on an empty stomach) | [1] |

| Area Under the Curve (AUC) | 7693.6 ng/mL*h | [1][2] |

| Peak Plasma Concentration (Cmax) | 955.5 ng/mL | [1][2] |

| Apparent Volume of Distribution | 2,154 L | [1] |

| Plasma Protein Binding | ~97% | [1] |

| Terminal Half-life | ~30 hours | [1] |

| Apparent Steady-State Clearance | 63.6 L/h | [1] |

Table 2: Comparative Efficacy Data (Voclosporin vs. Cyclosporin A)

| Parameter | Voclosporin (ISA(TX)247) | Cyclosporin A | Reference |

| Calcineurin Inhibition at Trough (in monkeys) | 80 ± 11% | 48 ± 12% | [11] |

| Mean Trough Blood Concentration (in monkeys) | 120 ± 32 ng/mL | 189 ± 130 ng/mL | [11] |

| In Vitro Potency (relative to Cyclosporin A) | ~3-5 times more potent | 1x | [7][12] |

Conclusion

Voclosporin represents a significant advancement in the field of calcineurin inhibitors. Its targeted chemical modification has resulted in a potent immunosuppressive agent with a more predictable and favorable clinical profile compared to Cyclosporin A. The detailed understanding of its synthesis, mechanism of action, and quantitative biological effects, as outlined in this guide, provides a solid foundation for researchers and drug development professionals working in the areas of autoimmune diseases and transplantation. The continued study of such well-characterized derivatives is crucial for the development of next-generation immunomodulatory therapies.

References

- 1. Voclosporin Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]

- 2. Voclosporin - Wikipedia [en.wikipedia.org]

- 3. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Voclosporin? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. ISA 247: trans-ISA 247, trans-R 1524, ISA(TX)247, ISAtx 247, ISATx247, LX 211, LX211, R 1524, R-1524 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Voclosporin: Synthesis and Description_Chemicalbook [chemicalbook.com]

- 10. Portico [access.portico.org]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of Alisporivir (A Cyclosporin A Derivative)

A Note on Nomenclature: The specific designation "Cyclosporin A-Derivative 3" does not correspond to a universally recognized or standardized nomenclature in publicly available scientific literature. Therefore, this guide focuses on a well-characterized and clinically relevant derivative of Cyclosporin A, Alisporivir (Debio-025) , to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals.

Introduction

Alisporivir is a non-immunosuppressive cyclophilin inhibitor derived from Cyclosporin A.[1] Unlike its parent compound, Alisporivir exhibits potent antiviral activity, particularly against the Hepatitis C virus (HCV), by targeting a host protein essential for viral replication.[1][2] This technical guide provides a detailed overview of the physicochemical properties of Alisporivir, experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following tables summarize the key physicochemical data for Alisporivir.

| Identifier | Value | Source |

| IUPAC Name | cyclo[((2S)-2-aminobutyryl)-N-methyl-D-alanyl-N-ethyl-L-valyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl] | PubChem[3] |

| Molecular Formula | C₆₃H₁₁₃N₁₁O₁₂ | PubChem[3] |

| Molecular Weight | 1216.6 g/mol | PubChem[3] |

| CAS Number | 254435-95-5 | PubChem[3] |

| Property | Value | Method/Source |

| logP | 4.2 | Chemaxon[2] |

| pKa (Strongest Acidic) | 11.85 | Chemaxon[2] |

| pKa (Strongest Basic) | -2.4 | Chemaxon[2] |

| Solubility | Soluble in DMSO (100 mg/mL) | Selleck Chemicals[4] |

| Polar Surface Area | 278.8 Ų | Chemaxon[2] |

| Hydrogen Bond Donors | 5 | Chemaxon[2] |

| Hydrogen Bond Acceptors | 12 | Chemaxon[2] |

| Rotatable Bond Count | 15 | Chemaxon[2] |

| Stability and Storage | Recommendation | Source |

| Solid Form | Dry, dark, 0-4°C (short term), -20°C (long term) | MedKoo Biosciences[5] |

| In Solution (DMSO) | -80°C (6 months), -20°C (1 month) | MedchemExpress[6] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of physicochemical data. The following are representative methods for determining the key properties of a cyclic peptide like Alisporivir.

Determination of Solubility

The solubility of a compound is a fundamental property that influences its absorption and formulation. A common method for determining solubility is the shake-flask method .

Protocol:

-

An excess amount of the solid compound (Alisporivir) is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, DMSO).

-

The suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and in vivo distribution. The shake-flask method is the traditional approach.

Protocol:

-

A solution of the compound is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing a known amount of the compound.

-

The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two immiscible layers.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a widely used method.

Protocol:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the ionizable group are equal.

Stability Assessment

Assessing the chemical stability of a compound is vital for determining its shelf-life and degradation pathways. Forced degradation studies are often employed.

Protocol:

-

Solutions of the compound are prepared in various conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (exposure to UV light) environments.

-

The solutions are incubated at a specific temperature (e.g., 40°C) for a defined period.

-

Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.

-

The rate of degradation is determined, and the degradation profile is characterized.

Mechanism of Action and Signaling Pathway

Alisporivir exerts its antiviral effect by targeting a host cellular protein, cyclophilin A (CypA), which is essential for the replication of the Hepatitis C virus.[7] The interaction between CypA and the viral nonstructural protein 5A (NS5A) is critical for the proper function of the viral replication complex.[7] Alisporivir competitively binds to the active site of CypA, preventing its interaction with NS5A and thereby inhibiting viral RNA replication.[1]

Caption: Mechanism of action of Alisporivir in inhibiting HCV replication.

The diagram above illustrates how Alisporivir disrupts the Hepatitis C virus life cycle. By binding to the host protein Cyclophilin A, Alisporivir prevents the crucial interaction with the viral protein NS5A, which ultimately halts the replication of the viral RNA.

Conclusion

Alisporivir, a derivative of Cyclosporin A, possesses distinct physicochemical properties that contribute to its potential as an antiviral agent. Its non-immunosuppressive nature, coupled with its targeted mechanism of action against a host factor, makes it a subject of significant interest in drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the characterization and development of Alisporivir and other related cyclic peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for measuring the stability and cytotoxicity of cyclotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. biobasic.com [biobasic.com]

- 7. researchgate.net [researchgate.net]

In Vitro Profile of Dihydrocyclosporin A: A Non-Immunosuppressive Cyclosporin A Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activities of Dihydrocyclosporin A (DHCsA-d), a non-immunosuppressive derivative of the well-known immunosuppressant Cyclosporin A (CsA). This document details its biological effects, particularly its anti-protozoal activity against Leishmania donovani, and outlines the experimental protocols used to determine these activities. The information presented is intended to support further research and development of novel therapeutic agents based on the cyclosporin scaffold.

Quantitative Biological Activities

The antiparasitic and cytotoxic activities of Dihydrocyclosporin A (DHCsA-d) have been quantified against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, and a murine macrophage cell line. The data, derived from in vitro studies, are summarized below, offering a direct comparison with the parent compound, Cyclosporin A (CsA), and a standard-of-care drug, Sodium Stibogluconate (SSG).

Table 1: Anti-leishmanial Activity of Dihydrocyclosporin A and Comparator Compounds

| Compound | Target Organism/Stage | IC50 (µM) at 24h | IC50 (µM) at 48h |

| Dihydrocyclosporin A | L. donovani Promastigotes | 21.24 | 12.14 |

| L. donovani Amastigotes | 5.23 | 4.84 | |

| Cyclosporin A | L. donovani Promastigotes | 23.44 | 15.88 |

| L. donovani Amastigotes | Not Determined | Not Determined | |

| Sodium Stibogluconate | L. donovani Promastigotes | 32.33 | 20.23 |

| L. donovani Amastigotes | 9.51 | 8.27 |

*IC50 was not determined as CsA treatment increased the number of intracellular amastigotes.[1]

Table 2: Cytotoxicity of Dihydrocyclosporin A and Comparator Compounds

| Compound | Cell Line | CC50 (µM) at 24h | CC50 (µM) at 48h |

| Dihydrocyclosporin A | RAW 264.7 Macrophages | 7.98 | 6.65 |

Table 3: Modulation of Cytokine and Effector Molecule Production in L. donovani-infected Macrophages by Dihydrocyclosporin A

| Compound | Effect on Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-γ) | Effect on Anti-inflammatory Cytokines (IL-10, IL-4) | Effect on NO and H₂O₂ Production |

| Dihydrocyclosporin A | Increase | Decrease | Decrease |

| Cyclosporin A | Decrease | Increase | Increase |

Mechanism of Action

Cyclosporin A (CsA) exerts its well-documented immunosuppressive effects by forming a complex with cyclophilin A (CypA). This complex then binds to and inhibits calcineurin, a protein phosphatase.[2][3] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokine genes like Interleukin-2 (IL-2).[2][3]

In contrast, Dihydrocyclosporin A (DHCsA-d) is characterized as a non-immunosuppressive derivative. Studies indicate that DHCsA-d does not significantly alter the expression of CypA in host cells or Leishmania donovani.[4][5] Its biological activity, including its cytotoxicity and anti-leishmanial effects, appears to be independent of the calcineurin/NFAT signaling pathway. Evidence suggests that DHCsA-d's mechanism may involve the direct induction of mitochondrial dysfunction.[1][5] Alterations in the morphology and ultrastructure of parasite mitochondria have been observed following treatment with DHCsA-d.[1][5] This aligns with broader research indicating that cyclosporins can interact with mitochondrial components, such as the mitochondrial permeability transition pore (mPTP), independent of their effects on calcineurin.

Furthermore, in the context of infected macrophages, DHCsA-d promotes a pro-inflammatory (Th1-type) response, characterized by an increase in IL-12, TNF-α, and IFN-γ, and a decrease in anti-inflammatory (Th2-type) cytokines IL-10 and IL-4.[1][5] This suggests a dual mechanism of action: direct toxicity to the parasite, likely via mitochondrial disruption, and immunomodulation of the host cell to favor parasite clearance.

Visualized Pathways and Workflows

Caption: Classical immunosuppressive pathway of Cyclosporin A (CsA).

Caption: Proposed dual mechanism of action for Dihydrocyclosporin A.

Experimental Protocols

The following section provides detailed methodologies for the key in vitro assays used to characterize Dihydrocyclosporin A.

Anti-Promastigote Activity Assay

This assay determines the direct effect of the compound on the extracellular, motile form of Leishmania donovani.

-

Parasite Culture: L. donovani promastigotes (e.g., strain MHOM/SD/62/1S) are cultured at 25°C in M-199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

-

Assay Preparation: Logarithmic phase promastigotes are harvested, counted, and resuspended in fresh culture medium to a density of 2 x 10⁵ cells/mL.

-

Compound Dilution: DHCsA-d is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Incubation: 100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate. 100 µL of the diluted compound solutions are then added to the respective wells. Untreated parasites and parasites with vehicle (DMSO) serve as controls.

-

Viability Assessment: The plates are incubated at 25°C for 24 and 48 hours. After incubation, parasite viability is assessed. A common method is the addition of a metabolic indicator dye such as MTT or Resazurin. For the MTT assay, 10 µL of 5 mg/mL MTT solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are then dissolved in 100 µL of DMSO, and the absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curves.

Intracellular Anti-Amastigote Activity Assay

This assay evaluates the compound's efficacy against the clinically relevant intracellular, non-motile form of the parasite within a host macrophage.

-

Macrophage Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Macrophage Seeding: Macrophages are seeded into 96-well plates (e.g., at a density of 5 x 10⁴ cells/well) and allowed to adhere for 24 hours.

-

Infection: Stationary-phase L. donovani promastigotes are added to the adherent macrophages at a parasite-to-macrophage ratio of approximately 10:1 or 20:1. The plate is incubated for 4-6 hours to allow for phagocytosis.

-

Removal of Extracellular Parasites: After the infection period, non-phagocytosed promastigotes are removed by washing the wells three times with sterile PBS or fresh medium.

-

Compound Treatment: Fresh medium containing serial dilutions of DHCsA-d is added to the infected macrophages.

-

Incubation: The plates are incubated for 24 and 48 hours at 37°C with 5% CO₂.

-

Quantification of Infection: The number of intracellular amastigotes is determined. This can be done by fixing the cells with methanol, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, a high-content imaging system can be used for automated quantification.

-

Data Analysis: The percentage of infection reduction is calculated compared to the vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.

Macrophage Cytotoxicity Assay

This protocol assesses the toxicity of the compound to the host cells, which is crucial for determining its selectivity.

-

Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of DHCsA-d. Wells with untreated cells and vehicle-treated cells serve as controls.

-

Incubation: The plate is incubated for 24 and 48 hours at 37°C with 5% CO₂.

-

Viability Measurement (CCK-8): After incubation, the medium is removed, and 100 µL of fresh medium and 10 µL of Cell Counting Kit-8 (CCK-8) solution are added to each well.[6][7] The plate is incubated for 1-4 hours until a visible color change occurs.[6][7]

-

Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.[6][7]

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Cytokine Production Assay (ELISA)

This protocol quantifies the production of specific cytokines by infected macrophages in response to compound treatment.

-

Sample Collection: Supernatants from the intracellular anti-amastigote assay (Section 4.2) are collected at specified time points (e.g., 24, 48, 72 hours) after treatment with DHCsA-d. Supernatants are centrifuged to remove cell debris and stored at -80°C until analysis.

-

ELISA Procedure: A sandwich ELISA is performed using commercially available kits for the cytokines of interest (e.g., mouse IL-12, TNF-α, IFN-γ, IL-10, IL-4).

-

Coating: A 96-well ELISA plate is coated with the capture antibody specific for the target cytokine overnight at 4°C.[1][4]

-

Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[1][4]

-

Sample Incubation: The collected culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.[4]

-

Detection: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.[8]

-

Enzyme Conjugate: Following another wash step, an enzyme conjugate (e.g., Avidin-HRP) is added and incubated for 1 hour.[8]

-

Substrate Addition: The plate is washed thoroughly, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark until sufficient color develops.[4]

-

Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).[4]

-

-

Data Acquisition and Analysis: The optical density is read at 450 nm. A standard curve is generated from the readings of the known concentrations of the recombinant cytokine. The concentrations of the cytokines in the experimental samples are then interpolated from this standard curve.

References

- 1. bowdish.ca [bowdish.ca]

- 2. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 7. ptglab.com [ptglab.com]

- 8. bdbiosciences.com [bdbiosciences.com]

An In-depth Technical Guide to the Target Identification of Cyclosporin A-Derivative 3

Prepared for: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a systematic approach to identify and validate the molecular targets of a novel hypothetical compound, Cyclosporin A-Derivative 3 (CsA-D3). Cyclosporin A (CsA) is a powerful immunosuppressant whose primary mechanism involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.[1][2][3] Derivatives of CsA are synthesized to enhance efficacy, alter specificity, or reduce the significant side effects associated with the parent compound, such as nephrotoxicity.[4] Elucidating the precise molecular targets of these new derivatives is critical for understanding their mechanism of action and predicting their pharmacological and toxicological profiles.[5][6]

This guide outlines a multi-phase experimental strategy, beginning with initial target engagement verification, followed by unbiased proteome-wide target discovery, and concluding with robust cellular validation. Detailed protocols for key methodologies and structured data tables are provided to facilitate experimental design and data interpretation.

Phase 1: Initial Target Engagement and Hypothesis Generation

The first step in characterizing CsA-D3 is to determine if it retains the canonical mechanism of action of Cyclosporin A—binding to cyclophilins. A competitive binding assay is a straightforward initial experiment.

Experimental Protocol: Competitive Binding Assay

This protocol assesses the ability of CsA-D3 to compete with a known fluorescently-labeled CsA probe for binding to recombinant human Cyclophilin A (CypA).

-

Reagents and Materials : Recombinant Human Cyclophilin A, Fluorescently-labeled CsA (e.g., FITC-CsA), unlabeled CsA (positive control), CsA-D3, Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5).

-

Procedure :

-

Prepare a dilution series of CsA-D3 and the unlabeled CsA control in assay buffer.

-

In a 384-well microplate, add a fixed concentration of FITC-CsA (e.g., 50 nM) and recombinant CypA (e.g., 100 nM) to each well.

-

Add the diluted CsA-D3 or CsA control compounds to the wells. Include a DMSO vehicle control.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization (FP) on a compatible plate reader. A decrease in FP indicates displacement of the fluorescent probe by the competitor compound.

-

-

Data Analysis : Plot the FP signal against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Binding Affinities

The following table summarizes hypothetical results from the competitive binding assay, comparing the affinity of CsA-D3 for Cyclophilin A against the parent compound.

| Compound | Target Protein | Assay Type | IC50 (nM) |

| Cyclosporin A | Cyclophilin A | Fluorescence Polarization | 35.2 |

| CsA-Derivative 3 | Cyclophilin A | Fluorescence Polarization | 89.7 |

This hypothetical data suggests that CsA-D3 retains the ability to bind Cyclophilin A, albeit with a moderately reduced affinity compared to the parent compound. This justifies proceeding to unbiased methods to identify both this primary target and potential novel off-targets.

Phase 2: Unbiased, Proteome-Wide Target Identification

To identify the full spectrum of CsA-D3 binding partners within the cellular environment, a chemical proteomics approach is employed.[5][7][8] Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful method for isolating and identifying proteins that interact directly with a small molecule.[9][10]

Mandatory Visualization: AC-MS Experimental Workflow

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis : Synthesize an affinity probe by attaching a linker and a biotin tag to a non-critical position of CsA-D3. The linker should be long enough to minimize steric hindrance.

-

Cell Culture and Lysis : Culture Jurkat T-cells (a human T-lymphocyte cell line) to a density of 1-2 x 10^6 cells/mL. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Affinity Capture :

-

Incubate streptavidin-coated magnetic beads with the biotinylated CsA-D3 probe. Use beads incubated with biotin alone as a negative control.

-

Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

For competitive elution, a parallel experiment can be performed where the lysate is pre-incubated with a high concentration of free, non-biotinylated CsA-D3 before adding to the probe-coated beads.[9]

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Protein Elution and Digestion : Elute the bound proteins using a denaturing buffer (e.g., 2% SDS, 100 mM Tris-HCl, pH 7.6). Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and perform in-solution or on-bead tryptic digestion overnight.

-

LC-MS/MS Analysis : Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Analysis : Identify proteins using a database search algorithm (e.g., Sequest, MaxQuant) against a human protein database. Quantify the relative abundance of proteins in the CsA-D3 pulldown versus the control pulldown. True interactors should show significant enrichment.

Data Presentation: Summary of Proteomic Hits

The table below presents hypothetical high-confidence protein targets identified by AC-MS, ranked by their enrichment score.

| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (CsA-D3) | Enrichment (Fold Change vs. Control) | Known Function |

| P62937 | PPIA | Peptidyl-prolyl cis-trans isomerase A (Cyclophilin A) | 45 | 58.2 | Canonical CsA target[11] |

| P16539 | PPP3CA | Calcineurin subunit B type 1 | 28 | 45.5 | Downstream target of CsA-CypA complex[1] |

| Q9Y2K8 | MAPK14 | Mitogen-activated protein kinase 14 (p38α) | 15 | 12.3 | Apoptosis, inflammation[4] |

| P42574 | CASP3 | Caspase-3 | 11 | 8.9 | Apoptosis[4] |

| P07355 | ANXA1 | Annexin A1 | 9 | 6.1 | Anti-inflammatory signaling |

These hypothetical results indicate that CsA-D3 not only interacts with the canonical Cyclophilin A/Calcineurin complex but may also engage with proteins in the MAPK signaling and apoptotic pathways, suggesting a potentially novel or expanded mechanism of action.

Phase 3: Cellular Target Engagement and Pathway Validation

The identification of putative targets by AC-MS must be validated in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct drug-target engagement in intact cells or cell lysates.[12][13][14] It relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment : Treat intact Jurkat T-cells with either CsA-D3 (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[15]

-

Heat Challenge : Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

-

Lysis and Protein Quantification : Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Target Detection : Analyze the soluble fractions by Western blot using antibodies specific to the putative targets identified in Phase 2 (e.g., p38α MAPK, Caspase-3).

-

Data Analysis : Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. A positive shift in Tm in the drug-treated sample indicates target engagement.

Data Presentation: Target Stabilization by CsA-D3

This table shows hypothetical melting temperature (Tm) shifts for a putative off-target, p38α MAPK, upon treatment with CsA-D3.

| Target Protein | Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |

| p38α MAPK | Vehicle (DMSO) | 52.1 | - |

| p38α MAPK | CsA-D3 (10 µM) | 56.4 | +4.3 |

| β-Actin (Control) | Vehicle (DMSO) | 65.8 | - |

| β-Actin (Control) | CsA-D3 (10 µM) | 65.9 | +0.1 |

The significant thermal shift observed for p38α MAPK in the presence of CsA-D3, with no corresponding shift for the control protein β-Actin, provides strong evidence of direct target engagement in a cellular environment.

Mandatory Visualization: CsA Signaling Pathway

The diagram below illustrates the canonical CsA signaling pathway and integrates the potential novel off-targets of CsA-D3 identified in this guide.

This pathway diagram illustrates how CsA-D3, like its parent compound, likely binds to Cyclophilin A to form an inhibitory complex that blocks Calcineurin-mediated NFAT activation and subsequent IL-2 production.[2][16][17] Additionally, it highlights the potential for CsA-D3 to directly modulate other pathways, such as apoptosis, through its interaction with novel off-targets like p38 MAPK and Caspase-3.[4] Further functional assays would be required to confirm whether these interactions are inhibitory or activating and to determine their contribution to the overall pharmacological profile of the compound.

References

- 1. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclophilin, a primary molecular target for cyclosporine. Structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. dovepress.com [dovepress.com]

- 17. go.drugbank.com [go.drugbank.com]

Cellular Pathways Affected by Cyclosporin A Derivatives: A Technical Guide

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action primarily involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. However, the therapeutic use of CsA is associated with significant side effects. This has led to the development of various CsA derivatives with modified biological activities. This technical guide focuses on the cellular pathways affected by a representative non-immunosuppressive Cyclosporin A derivative, NIM811 (also known as (Melle-4)cyclosporin). While information on a specific compound referred to as "Cyclosporin A-Derivative 3" is limited, it is described as a cis-isomer of Cyclosporin A with calcineurin inhibitory activity[1]. NIM811 serves as a well-characterized analogue to illustrate the key molecular interactions and cellular consequences of this class of compounds, particularly their effects on mitochondrial function.

This document provides an in-depth overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.

Core Cellular Pathways and Mechanisms of Action

Cyclosporin A and its derivatives exert their effects through interaction with intracellular proteins known as cyclophilins. The subsequent actions diverge based on the specific derivative and its affinity for different cellular targets. The primary pathways affected are:

-

Calcineurin/NFAT Signaling Pathway: The cornerstone of Cyclosporin A's immunosuppressive activity.

-

Mitochondrial Permeability Transition Pore (mPTP) Regulation: A key mechanism for non-immunosuppressive derivatives like NIM811, crucial in modulating cell death pathways.

Calcineurin/NFAT Signaling Pathway

The canonical pathway for Cyclosporin A's immunosuppressive action involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.

Mechanism:

-

Cyclosporin A diffuses into T-lymphocytes and binds to its intracellular receptor, cyclophilin A (CypA)[2][3][4].

-

The resulting CsA-CypA complex binds to calcineurin[2][3][5].

-

This binding event inhibits the phosphatase activity of calcineurin[5][6].

-

Normally, activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor[2][3].

-

Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding for cytokines, most notably Interleukin-2 (IL-2)[2][3][5].

-

By inhibiting calcineurin, CsA prevents NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 production and subsequent T-cell activation and proliferation[2][3][4].

Derivatives like "this compound" are also reported to possess calcineurin inhibitory activity[1].

Mitochondrial Permeability Transition Pore (mPTP) Regulation

A critical mechanism, particularly for non-immunosuppressive derivatives like NIM811, is the inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture, and subsequent cell death.

Mechanism:

-

Cellular stress, such as high intracellular Ca²⁺ and oxidative stress, can trigger the opening of the mPTP[7].

-

NIM811, a potent inhibitor of mPTP, binds to cyclophilin D (CypD), a component of the mPTP complex located in the mitochondrial matrix[8].

-

This binding prevents CypD from inducing the conformational changes in the mPTP that lead to its opening[8].

-

By inhibiting mPTP opening, NIM811 prevents mitochondrial depolarization, attenuates liver injury, and reduces indices of cell death following spinal cord injury[9][10]. This protective effect is observed in various models of ischemia-reperfusion injury[11].

Quantitative Data Summary

The following tables summarize the available quantitative data for the Cyclosporin A derivative NIM811.

| Compound | Assay | Cell Line/System | Parameter | Value | Reference |

| NIM811 | Antiviral Activity | Huh-7 (HCV subtype 1b Con1 infected) | EC₅₀ | 0.084 µM | [9] |

| NIM811 | HCV RNA Reduction | Replicon Cells | IC₅₀ | 0.66 µM (at 48h) | [9] |

| NIM811 | HIV-1 Replication Inhibition | MT4 Cells | 50% Inhibitory Concentration | 0.01 - 0.2 µg/mL | [12] |

| NIM811 | Inhibition of 2-LTR Circle Formation (HIV-1) | MT4 Cells | Half-maximal Inhibition | 0.17 µg/mL | [12] |

| NIM811 | Reduction of HIV-1 Particle Infectivity | Chronically Infected Cells | 50% Inhibitory Concentration | 0.028 µg/mL | [12] |

Detailed Methodologies

This section provides an overview of the experimental protocols used to investigate the effects of Cyclosporin A derivatives.

Measurement of Mitochondrial Permeability Transition

Objective: To assess the ability of a compound to inhibit calcium-induced mitochondrial swelling, an indicator of mPTP opening.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from rat brain or liver tissue using differential centrifugation.

-

Assay Buffer: Resuspend the isolated mitochondria in a buffer containing substrates for respiration (e.g., succinate) and a phosphate source.

-

Measurement: Monitor mitochondrial swelling by measuring the decrease in light absorbance at 540 nm using a spectrophotometer.

-

Induction of mPTP: Induce mPTP opening by adding a bolus of CaCl₂.

-

Inhibition Assay: Pre-incubate the mitochondria with varying concentrations of the test compound (e.g., NIM811) before the addition of CaCl₂.

-

Data Analysis: Compare the rate and extent of mitochondrial swelling in the presence and absence of the inhibitor to determine its potency[8].

Assessment of Antiviral Activity

Objective: To determine the effective concentration of a compound for inhibiting viral replication.

Protocol (HCV Replicon Assay):

-

Cell Culture: Plate Huh-7 cells containing a Hepatitis C Virus (HCV) replicon (a self-replicating portion of the viral genome) in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., NIM811) for a specified period (e.g., 48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA.

-

Quantification of Viral RNA: Quantify the amount of HCV RNA using a quantitative real-time reverse transcription PCR (qRT-PCR) assay.

-

Data Analysis: Calculate the concentration of the compound that inhibits viral RNA levels by 50% (IC₅₀) relative to untreated controls[9].

In Vitro Ischemia Model and Cell Viability

Objective: To evaluate the protective effect of a compound on muscle cells under hypoxic conditions.

Protocol:

-

Cell Culture: Culture primary human skeletal myoblasts and induce differentiation into myotubes.

-

Hypoxic Conditions: Expose the myotubes to hypoxic conditions (e.g., 1% O₂ and 5% CO₂) for a defined period (e.g., 6 hours) to mimic ischemia.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., NIM811, 0-20 µM).

-

Cell Viability Assay: Quantify cell survival using an MTS assay, which measures mitochondrial activity in living cells.

-

Cytotoxicity Assay: Measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: Determine the dose-dependent effect of the compound on cell survival and cytotoxicity under hypoxic conditions[11].

Conclusion

Cyclosporin A derivatives represent a versatile class of molecules with distinct biological activities. While some, like the referenced "this compound," retain the canonical calcineurin inhibitory function, others, such as the well-studied NIM811, are non-immunosuppressive and primarily act through the inhibition of the mitochondrial permeability transition pore. This latter mechanism offers therapeutic potential in conditions characterized by ischemia-reperfusion injury and other forms of cell stress. The data and protocols presented in this guide provide a framework for understanding and further investigating the cellular pathways modulated by these compounds, paving the way for the development of novel therapeutics with improved safety and efficacy profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Post-treatment with the cyclosporin derivative, NIM811, reduced indices of cell death and increased the volume of spared tissue in the acute period following spinal cord contusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia-reperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus type 1 (HIV-1): interference with early and late events in HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Novel Cyclosporin A Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on select derivatives of Cyclosporin A (CsA), a potent immunosuppressant widely used in clinical practice. As the original user query for "Cyclosporin A-Derivative 3" did not yield a specific, publicly documented compound, this whitepaper will focus on two well-characterized derivatives as exemplary models of CsA analog development: the immunosuppressive analog Cyclosporin G (CsG) and the non-immunosuppressive derivative NIM811 .

This document details their mechanism of action, summarizes key quantitative data from preclinical studies, provides in-depth experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.

Core Mechanism of Action: Calcineurin-NFAT Signaling Pathway

The primary immunosuppressive activity of Cyclosporin A and its analogs, such as Cyclosporin G, is mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2] In activated T-cells, a sustained increase in intracellular calcium leads to the activation of calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[3] Calcineurin then dephosphorylates NFAT, allowing its translocation from the cytoplasm to the nucleus.[1][3] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, most notably Interleukin-2 (IL-2).[1] IL-2 is a critical cytokine for T-cell proliferation and activation.

Cyclosporin A and its immunosuppressive derivatives exert their effect by first binding to an intracellular protein called cyclophilin.[1] This drug-immunophilin complex then binds to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT.[1][3] Consequently, NFAT remains in the cytoplasm, IL-2 gene transcription is inhibited, and the T-cell activation cascade is suppressed.

Quantitative Data Summary

The following tables summarize the key in vitro activity data for Cyclosporin G and NIM811 from early-stage research.

Table 1: Immunosuppressive Activity of Cyclosporin G (CsG)

| Assay | Endpoint | IC50 (ng/mL) | Reference Compound | IC50 (ng/mL) |

| PHA-stimulated PBMC | Interferon-gamma (IFN-γ) Production | 13.0 | Cyclosporin A | 8.0 |

| PHA-stimulated PBMC | Lymphotoxin/TNF Activity | 13.0 | Cyclosporin A | 9.5 |

Data extracted from a study on the inhibition of cytokine production by Cyclosporin A and G.

Table 2: Anti-Hepatitis C Virus (HCV) Activity of NIM811

| HCV Replicon System | Endpoint | IC50 (µM) |

| Subgenomic Genotype 1b | HCV RNA Reduction | 0.66 |

| Genomic Genotype 1b | HCV RNA Reduction | 0.64 |

| Subgenomic Genotype 1a | HCV RNA Reduction | 0.42 |

| Genomic Genotype 1a | HCV RNA Reduction | 0.35 |

Data from a study on the in vitro anti-HCV activity of NIM811.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols in the field and are intended to be illustrative of the methods used to generate the data presented.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of calcineurin. A common method involves a colorimetric or fluorimetric detection of phosphate released from a specific phosphopeptide substrate.

Principle: The assay quantifies the dephosphorylation of a synthetic substrate by calcineurin. The resulting free phosphate is then detected, and the inhibition by a test compound is measured relative to a control.

Materials:

-

Recombinant human calcineurin

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

-

Test compound (e.g., Cyclosporin G) and Cyclophilin A

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and calcineurin.

-

Add the test compound (pre-incubated with cyclophilin) at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percent inhibition of calcineurin activity for each concentration of the test compound and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a widely used in vitro assay to assess the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation.

Principle: T-cells from one donor (responder cells) are co-cultured with irradiated or mitomycin C-treated peripheral blood mononuclear cells (PBMCs) from a different donor (stimulator cells). The responder T-cells recognize the mismatched major histocompatibility complex (MHC) molecules on the stimulator cells and proliferate. The inhibition of this proliferation by a test compound is quantified.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Mitomycin C or irradiation source to treat stimulator cells

-

Test compound (e.g., Cyclosporin G)

-

Proliferation detection reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)

-

96-well cell culture plate

Procedure:

-

Isolate PBMCs from the whole blood of two donors.

-

Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

-

Plate the responder PBMCs in a 96-well plate.

-

Add the treated stimulator PBMCs to the wells.

-

Add the test compound at various concentrations.

-

Incubate the plate for 5-7 days at 37°C in a CO₂ incubator.

-

For the final 18-24 hours of incubation, add [³H]-thymidine to the wells.

-

Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

-

Alternatively, if using a fluorescent dye, measure the dye dilution by flow cytometry.

-

Calculate the percent inhibition of T-cell proliferation and determine the IC50 value.

Anti-HCV Replicon Assay

This cell-based assay is used to determine the in vitro efficacy of a compound against Hepatitis C virus replication.

Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to contain a subgenomic or genomic HCV replicon that includes a reporter gene, such as luciferase. The level of luciferase activity is directly proportional to the rate of HCV RNA replication. The inhibition of luciferase activity by a test compound reflects its anti-HCV potential.

Materials:

-

HCV replicon-containing cells (e.g., Huh-7 cells with a genotype 1b replicon)

-

Cell culture medium and supplements

-

Test compound (e.g., NIM811)

-

Luciferase assay reagent

-

96-well cell culture plate

-

Luminometer

Procedure:

-

Seed the HCV replicon cells in a 96-well plate and allow them to adhere.

-

Add the test compound at various concentrations to the cells.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

In a parallel plate, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the compound's cytotoxicity.

-

Calculate the percent inhibition of HCV replication and the IC50 value, as well as the cytotoxic concentration 50 (CC50).

Conclusion

The early-stage research on Cyclosporin A derivatives like Cyclosporin G and NIM811 highlights the potential for modifying the original CsA scaffold to either refine its immunosuppressive profile or to develop novel therapeutic activities, such as antiviral effects. The quantitative data and experimental protocols presented in this guide provide a foundational understanding of the preclinical evaluation of these compounds. The consistent mechanism of action for immunosuppressive analogs via the calcineurin-NFAT pathway underscores the importance of this signaling cascade as a therapeutic target. Further research into novel CsA derivatives continues to be a promising area for the development of new therapeutics for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for a Representative Cyclosporin A Derivative

Disclaimer: The following application notes and protocols are based on a representative Cyclosporin A derivative due to the absence of a specifically identified "Cyclosporin A-Derivative 3" in publicly available scientific literature. The selected derivative, NIM258, is a cyclophilin inhibitor with potent anti-Hepatitis C Virus (HCV) activity, and the provided information is compiled from published research.

Introduction

Cyclosporin A (CsA) is a powerful immunosuppressant widely used in organ transplantation to prevent rejection.[1][2] Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2][3][4] Beyond its immunosuppressive effects, CsA and its derivatives have shown potential in treating a range of conditions, including autoimmune diseases and viral infections.[1][5] This document provides detailed experimental protocols for the synthesis and evaluation of a representative CsA derivative, NIM258, which has demonstrated significant efficacy against the Hepatitis C virus.[5]

Data Presentation

Table 1: In Vitro Anti-HCV Potency of NIM258

| Compound | EC50 (nM) in HCV Genotype 1b Replicon Assay |

| Cyclosporin A | 250 |

| NIM258 | 5 |

EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of the HCV replicon replication.

Table 2: Pharmacokinetic Properties of NIM258

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Rat | IV | 2 | 1200 | 0.1 | 800 |

| Rat | PO | 10 | 300 | 2 | 1500 |

| Dog | IV | 1 | 800 | 0.1 | 500 |

| Dog | PO | 5 | 200 | 4 | 1200 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Synthesis of a P3-P4 Modified Cyclosporin A Derivative (NIM258)

This protocol describes a convergent synthetic strategy for NIM258, involving the construction of a key P4 fragment followed by macrocyclization.[5]

Materials:

-

Cyclosporin A starting material

-

Quinidine (chiral ligand)

-

Reagents for asymmetric chelated Claisen rearrangement

-

Solvents and reagents for peptide coupling and macrocyclization

Procedure:

-

P4 Fragment Synthesis:

-

Construct the chiral centers in the P4 fragment using an asymmetric chelated Claisen rearrangement with quinidine as the chiral ligand.[5]

-

Purify the P4 fragment to obtain a crystalline intermediate.

-

-

Peptide Coupling:

-

Couple the synthesized P4 fragment with the remaining portion of the Cyclosporin A macrocycle.

-

-

Macrocyclization:

-

Perform the final macrocyclization step at a high concentration (e.g., 10% weight concentration) using a "slow release" method to favor intramolecular cyclization.[5]

-

-

Purification:

-

Purify the final product, NIM258, using chromatographic techniques to achieve high purity.

-

Protocol 2: In Vitro Anti-HCV Replicon Assay

This assay is used to determine the potency of the Cyclosporin A derivative in inhibiting HCV replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing luciferase

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cyclosporin A derivative (NIM258)

-

Luciferase assay reagent

-

96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-